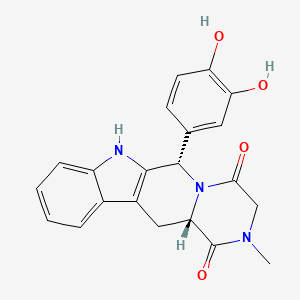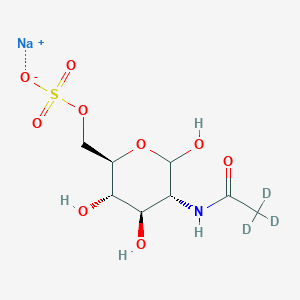![molecular formula C29H21F5N6O3S B13853914 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including cyano, trifluoromethyl, and fluoro groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyridine and spirocyclic intermediates, followed by their coupling and subsequent functionalization to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups such as cyano or carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the presence of halogen atoms and other reactive sites. Common reagents include halides, amines, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups or enhanced properties.
Scientific Research Applications
4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation, which could lead to the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development, particularly for targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes, depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
Berotralstat: Another trifluoromethyl-containing compound with applications in medicine.
Imidazole derivatives: Compounds with similar antimicrobial potential.
These comparisons highlight the distinct properties and potential applications of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H21F5N6O3S |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-[3-fluoro-4-(methylcarbamoyl)phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C29H21F5N6O3S/c1-36-24(41)18-6-4-15(11-21(18)30)38(2)25(42)19-7-5-16(12-22(19)31)40-27(44)39(26(43)28(40)8-3-9-28)17-10-20(29(32,33)34)23(13-35)37-14-17/h4-7,10-12,14H,3,8-9H2,1-2H3,(H,36,41) |
InChI Key |
GOVBLMMCIISABC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N(C)C(=O)C2=C(C=C(C=C2)N3C(=S)N(C(=O)C34CCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


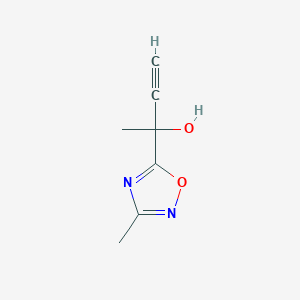
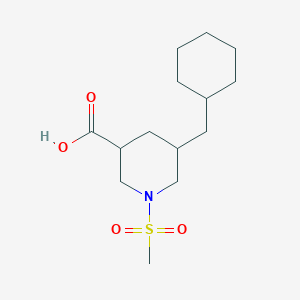
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
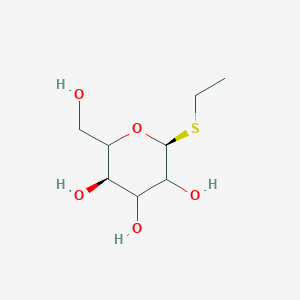
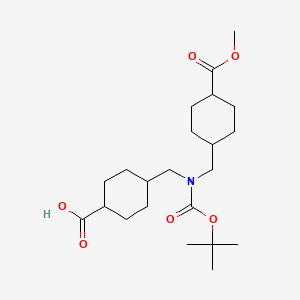
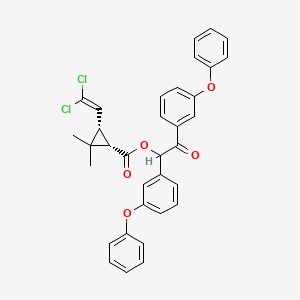
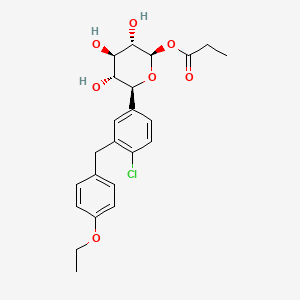
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
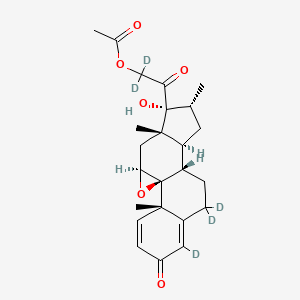
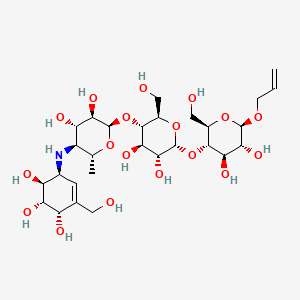
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
